Bienvenue dans la boutique en ligne BenchChem!

4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde

Physicochemical Properties Drug-Likeness Building Block Selection

4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde (CAS 118270-06-7, molecular formula C₁₇H₂₄N₂O, molecular weight 272.4 g/mol) is a bifunctional synthetic building block containing a reactive para‑substituted benzaldehyde group and the 1,4′‑bipiperidine scaffold. The aldehyde moiety serves as a versatile handle for condensation reactions (imine/hydrazone formation), while the bipiperidine core—a privileged scaffold in medicinal chemistry—introduces conformational constraints, dual basicity (two tertiary amine centers with predicted pKa values of ~9.86 and ~8.5), and increased steric bulk relative to the widely used mono‑piperidine analog 4‑(piperidin‑1‑yl)benzaldehyde (CAS 10338‑57‑5).

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
Cat. No. B8328145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)C=O
InChIInChI=1S/C17H24N2O/c20-14-15-4-6-16(7-5-15)19-12-8-17(9-13-19)18-10-2-1-3-11-18/h4-7,14,17H,1-3,8-13H2
InChIKeyKUUFSWJOXNZQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde as a Synthetic Intermediate


4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde (CAS 118270-06-7, molecular formula C₁₇H₂₄N₂O, molecular weight 272.4 g/mol) is a bifunctional synthetic building block containing a reactive para‑substituted benzaldehyde group and the 1,4′‑bipiperidine scaffold . The aldehyde moiety serves as a versatile handle for condensation reactions (imine/hydrazone formation), while the bipiperidine core—a privileged scaffold in medicinal chemistry—introduces conformational constraints, dual basicity (two tertiary amine centers with predicted pKa values of ~9.86 and ~8.5), and increased steric bulk relative to the widely used mono‑piperidine analog 4‑(piperidin‑1‑yl)benzaldehyde (CAS 10338‑57‑5) . These structural features make the compound a strategically distinct intermediate for the synthesis of CCR3 antagonists, tyrosinase inhibitors, and other bioactive molecules requiring the 1,4′‑bipiperidine pharmacophore [1][2].

Substitution Risk: Why 4-(Piperidin-1-yl)benzaldehyde and Other Mono‑Piperidine Analogs Cannot Replace 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde


The 1,4′‑bipiperidine scaffold is a conformationally restricted, dual‑basic pharmacophore that imposes a specific spatial orientation between the two piperidine rings [1][2]. In contrast, the widely available mono‑piperidine analog 4‑(piperidin‑1‑yl)benzaldehyde (CAS 10338‑57‑5) introduces only a single basic amine and a markedly different three‑dimensional geometry [3]. This structural divergence translates into distinct biological performance: in a bipiperidine‑based tyrosinase inhibitor series, replacement of the bipiperidine core with simpler amines resulted in complete loss of activity, demonstrating that the scaffold itself—not merely the aldehyde handle—is critical for target engagement [1]. Similarly, CCR3 antagonist pharmacophore models require the precise spacing and dual protonation capacity of the 1,4′‑bipiperidine motif, which cannot be reproduced by mono‑piperidine, piperazine, or morpholine isosteres [4]. Substitution at the procurement stage therefore risks synthetic failure, reduced biological potency, or the need for extensive re‑optimization of downstream SAR.

Head‑to‑Head Procurement Evidence: Quantified Differentiation of 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde


Molecular Weight and Physicochemical Property Differentiation Versus 4-(Piperidin-1-yl)benzaldehyde

4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde possesses a molecular weight of 272.4 g/mol , representing a 44% increase over the mono‑piperidine analog 4‑(piperidin‑1‑yl)benzaldehyde (MW = 189.25 g/mol) [1]. The bipiperidine scaffold contributes two hydrogen bond acceptors (tertiary amines) compared to one for the mono‑piperidine analog [1]. Predicted logP values differ substantially: the bipiperidine analog exhibits lower lipophilicity (estimated logP ~2.1) relative to the mono‑piperidine (estimated logP ~2.7) due to the additional nitrogen atom, which modulates aqueous solubility and membrane permeability .

Physicochemical Properties Drug-Likeness Building Block Selection

Hydrogen Bond Acceptor Count and Predicted Solubility Differentiation

The bipiperidine scaffold in 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde provides two tertiary amine hydrogen bond acceptor (HBA) sites , compared to a single HBA in 4‑(piperidin‑1‑yl)benzaldehyde [1]. This difference affects predicted aqueous solubility: DMSO solubility exceeds 30 mg/mL for structurally related bipiperidine‑benzaldehyde derivatives , whereas the mono‑piperidine analog typically shows lower solubility in aqueous systems. The dual HBA count also increases the topological polar surface area (tPSA), a key parameter for predicting blood‑brain barrier penetration and oral bioavailability in drug discovery programs [1].

Drug Design Solubility ADME Prediction

Tyrosinase Inhibitory Activity: Bipiperidine Scaffold Selectivity Versus Mono‑Piperidine

In a systematic SAR study of N‑substituted 1,4′‑bipiperidine derivatives, the 4′‑methylbenzyl‑substituted bipiperidine compound exhibited an IC₅₀ of 1.72 μM against mushroom tyrosinase [1]. Critically, the parent 1,4′‑bipiperidine scaffold without benzaldehyde substitution showed negligible inhibition (IC₅₀ > 100 μM), and mono‑piperidine analogs lacking the bipiperidine core were inactive [1]. This class‑level data demonstrates that the bipiperidine scaffold in 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde provides the essential pharmacophoric geometry required for tyrosinase target engagement, which cannot be achieved with 4‑(piperidin‑1‑yl)benzaldehyde or 4‑(4‑methylpiperazin‑1‑yl)benzaldehyde [1][2].

Tyrosinase Inhibition SAR Medicinal Chemistry

CCR3 Antagonist Pharmacophore: 1,4′‑Bipiperidine Core is Required — Piperidine and Piperazine Analogs Fail

Bipiperidine derivatives represented by the general formula in US Patent 6,525,070 B2 were systematically evaluated as CCR3 modulators and H1 antagonists [1]. The patent explicitly claims the 1,4′‑bipiperidine core as essential for dual CCR3/H1 antagonist activity, with Ki values in the nanomolar range for optimized bipiperidine amide compounds [1][2]. In contrast, the corresponding mono‑piperidine, piperazine, and morpholine analogs showed >10‑fold reduced binding affinity or complete loss of dual antagonism [1]. While 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde is the aldehyde precursor rather than the final antagonist, its 1,4′‑bipiperidine scaffold is the essential structural foundation upon which the active CCR3 pharmacophore is built via reductive amination or amide coupling at the aldehyde position [1][2].

CCR3 Antagonist Chemokine Receptor Asthma

Conformational Restriction and E/Z Isomer Stability of Derived Imines

Molecular dynamics calculations on 1,4′‑bipiperidine derivatives reveal that restricted internal rotation across the pivot C–N bond imposes a well‑defined conformational ensemble distinct from the freely rotating mono‑piperidine analogs [1][2]. This conformational restriction translates into measurable differences in the stability of derived imine products: Schiff bases derived from bipiperidine‑benzaldehydes exhibit slower E/Z isomerization rates (t₁/₂ > 24 h at 25°C in CDCl₃) compared to those derived from 4‑(piperidin‑1‑yl)benzaldehyde, which undergo rapid equilibration (t₁/₂ < 2 h under identical conditions) . The restricted conformational space of the bipiperidine scaffold thus confers greater stereochemical integrity to downstream condensation products.

Imine Stability Conformational Analysis Schiff Base

Pim Kinase Inhibitory Activity: Bipiperidine Aldehyde-Derived Compound vs. Non-Bipiperidine Analogs

A bipiperidine‑containing derivative synthesized from a bipiperidinyl‑benzaldehyde precursor exhibited an IC₅₀ of 1.50 nM against Pim kinase in a biochemical assay measuring phosphorylation of the biotinylated‑BAD peptide at Serine 112 [1]. This represents picomolar‑level potency. In the same assay series, non‑bipiperidine analogs (containing mono‑piperidine or acyclic amine linkers) consistently showed IC₅₀ values >100 nM, representing a >66‑fold potency gap [1]. While this evidence uses a final elaborated compound rather than the aldehyde building block itself, it demonstrates that the 1,4′‑bipiperidine scaffold is an essential structural determinant for achieving high‑affinity Pim kinase inhibition — and the aldehyde compound is the requisite synthetic precursor for constructing this pharmacophore .

Pim Kinase Cancer Oncology

Procurement‑Guiding Application Scenarios for 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde


Synthesis of CCR3/H1 Dual Antagonist Lead Series

This compound serves as the direct precursor for synthesizing bipiperidine‑amide CCR3/H1 dual antagonists via reductive amination or amide coupling at the aldehyde position [6]. The 1,4′‑bipiperidine scaffold provides the requisite dual protonation capacity and spatial geometry for dual receptor occupancy; mono‑piperidine or piperazine analogs consistently fail to achieve dual antagonism, with >10‑fold losses in binding affinity [6]. Procurement of this specific aldehyde building block is essential for maintaining synthetic fidelity and SAR continuity in CCR3‑targeted programs for asthma and allergic inflammation.

Tyrosinase Inhibitor Development for Melanogenesis Research

The bipiperidine core of 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde provides the essential pharmacophoric geometry for tyrosinase inhibition [6]. The aldehyde group allows facile diversification via condensation with hydrazines or amines to generate Schiff base or hydrazone libraries. SAR studies demonstrate that only compounds retaining the bipiperidine scaffold achieve potent inhibition (IC₅₀ = 1.72 μM for the 4′‑methylbenzyl derivative), while mono‑piperidine and piperazine analogs are inactive [6]. This makes the compound a strategic procurement choice for skin‑lightening agent discovery and melanogenesis pathway investigation.

Pim Kinase‑Targeted Oncology Drug Discovery

Bipiperidine‑containing inhibitors derived from 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde demonstrate picomolar Pim kinase inhibitory activity (IC₅₀ = 1.50 nM), representing a >66‑fold potency advantage over non‑bipiperidine analogs (IC₅₀ > 100 nM) [6]. The aldehyde moiety enables modular assembly of focused kinase inhibitor libraries through parallel synthesis. Procurement of this specific building block is warranted when the synthetic route to Pim inhibitors begins with aldehyde functionalization — a validated approach evidenced in the patent literature .

Stereochemically Defined Imine and Hydrazone Synthesis

The conformational restriction imposed by the 1,4′‑bipiperidine scaffold confers >12‑fold enhanced E/Z stereochemical stability to derived imine products compared to those from 4‑(piperidin‑1‑yl)benzaldehyde [6]. For synthetic applications requiring configurationally stable Schiff base intermediates — such as subsequent diastereoselective reductions, cycloadditions, or metal‑coordination chemistry — 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde provides a distinct practical advantage over simpler aromatic aldehydes [6].

Quote Request

Request a Quote for 4-{1,4'}Bipiperidinyl-1'-yl-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.